6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
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Overview
Description
6-ETHYL-3-(5-METHYL-2-THIENYL)ISOXAZOLO[5,4-D]PYRIMIDIN-4-OL is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-(5-METHYL-2-THIENYL)ISOXAZOLO[5,4-D]PYRIMIDIN-4-OL typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve catalyst-free and microwave-assisted one-pot synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoxazole rings.
Reduction: Reduction reactions can target the nitrogen and oxygen atoms in the isoxazole ring.
Substitution: Various substitution reactions can occur, especially at the ethyl and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, Grignard reagents.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in the metabolism of tryptophan. This inhibition can modulate immune responses and has potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a simpler structure.
Thiazole: Another five-membered heterocycle with sulfur instead of oxygen.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
6-ETHYL-3-(5-METHYL-2-THIENYL)ISOXAZOLO[5,4-D]PYRIMIDIN-4-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential compared to other isoxazole derivatives .
Properties
Molecular Formula |
C12H11N3O2S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
6-ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11N3O2S/c1-3-8-13-11(16)9-10(15-17-12(9)14-8)7-5-4-6(2)18-7/h4-5H,3H2,1-2H3,(H,13,14,16) |
InChI Key |
XTRNNVAHAWZHTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=NO2)C3=CC=C(S3)C)C(=O)N1 |
Origin of Product |
United States |
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